Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-formylindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILJMOUXOONPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Reagents for Schiff base formation using Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Application Note: Optimized Synthesis of Schiff Bases from Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Executive Summary
This guide details the synthetic protocols for generating Schiff bases (imines) using Methyl 3-(3-formyl-1H-indol-1-yl)propanoate as the electrophilic substrate. Unlike simple benzaldehydes, this substrate presents a dual challenge: the reduced electrophilicity of the indole-3-carboxaldehyde moiety due to resonance, and the hydrolytic sensitivity of the methyl propanoate ester side chain.
Success requires a balance of acid catalysis to activate the carbonyl and anhydrous conditions to preserve the ester and drive the equilibrium forward. This note provides three validated methods ranging from standard benchtop synthesis to high-throughput microwave-assisted protocols.
Chemical Analysis & Reagent Selection Strategy
Substrate Properties
-
CAS: 1227954-70-2 (Analogous backbone)[2]
-
Key Functionalities:
-
C3-Formyl Group (Aldehyde): The reaction center.[3] The nitrogen lone pair in the indole ring donates electron density into the ring system, rendering the C3-carbonyl carbon less electrophilic than standard aromatic aldehydes. Implication: Stronger activation (catalysis) or heat is often required.
-
N1-Methyl Propanoate Chain: An ester linkage. Implication: Strictly avoid strong aqueous bases (NaOH/KOH) or refluxing in aqueous mineral acids (HCl/H₂SO₄), which will hydrolyze the ester to the carboxylic acid.
-
Reagent Selection Matrix
| Component | Recommended Reagent | Grade/Type | Rationale |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Polar protic solvents stabilize the polar transition states.[3] Anhydrous grade prevents ester hydrolysis. |
| Alt. Solvent | Toluene | Anhydrous | Used for azeotropic water removal (Dean-Stark) if the equilibrium is stubborn.[3] |
| Catalyst | Glacial Acetic Acid (AcOH) | 99.8%+ | Provides mild protonation of the carbonyl oxygen without cleaving the ester. |
| Alt. Catalyst | p-Toluenesulfonic Acid (p-TSA) | Anhydrous | Stronger acid for unreactive amines; use catalytic amounts (1-5 mol%).[3] |
| Desiccant | Molecular Sieves (4Å) | Activated | Essential for capturing water produced during condensation to drive equilibrium (Le Chatelier’s principle).[3] |
Reaction Mechanism & Logic
The formation of the Schiff base proceeds via a nucleophilic attack followed by dehydration.[4][5] Because the reaction is reversible, water removal is the critical control point.
Graphviz Diagram: Acid-Catalyzed Mechanism
Figure 1: Stepwise mechanism highlighting the role of acid catalysis in activating the indole carbonyl and the necessity of water removal.[3]
Experimental Protocols
Method A: Standard Anhydrous Protocol (Preferred)
Best for: Routine synthesis with reactive to moderately reactive amines.[3]
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate in 10-15 mL of anhydrous Methanol .
-
Amine Addition: Add 1.0 - 1.2 mmol (1.0 to 1.2 equiv) of the primary amine.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Triethylamine (TEA) to free the base, but ensure the final pH remains slightly acidic (pH 5-6).[3]
-
-
Equilibrium Control: Add 1.0 g of activated 4Å Molecular Sieves directly to the flask.
-
Reaction: Reflux at 60-65°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear.
-
Workup:
Method B: Microwave-Assisted Synthesis (Green/High Throughput)
Best for: Unreactive amines or rapid library generation.[3]
-
Loading: In a microwave-safe process vial (10-30 mL), combine 1.0 mmol of the indole aldehyde, 1.0 mmol of amine, and 2 mL of Ethanol .
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Seal the vial. Irradiate at 80-100°C (Power: Dynamic, Max 150W) for 5–15 minutes .
-
Safety: Ensure the vessel is rated for the pressure generated by ethanol at 100°C.
-
-
Isolation: Pour the reaction mixture onto crushed ice (approx. 20g). Stir vigorously. The Schiff base typically precipitates immediately. Filter and dry.[6][7][9]
Method C: Azeotropic Distillation (Stubborn Substrates)
Best for: Electron-deficient amines (e.g., nitro-anilines) where equilibrium favors the starting material.[3]
-
Setup: Equip a 100 mL flask with a Dean-Stark trap and a reflux condenser.
-
Solvent System: Dissolve 5.0 mmol of substrate and 5.0 mmol of amine in 40 mL of anhydrous Toluene .
-
Catalysis: Add 10 mg (approx 1 mol%) of p-Toluenesulfonic Acid (p-TSA).
-
Reaction: Reflux vigorously. Water evolved will collect in the trap. Continue until water evolution ceases (typically 6-12 hours).
-
Workup: Evaporate toluene under reduced pressure (Rotavap). Redissolve the residue in a minimum amount of hot ethanol to crystallize.
Workflow Decision Tree
Graphviz Diagram: Protocol Selection Guide
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on amine reactivity.
Validation & Quality Control
To ensure the integrity of the Schiff base and the preservation of the ester:
-
IR Spectroscopy:
-
Success: Appearance of a sharp band at 1600–1625 cm⁻¹ (C=N stretching).
-
Success: Retention of the ester carbonyl band at ~1735 cm⁻¹ .
-
Failure: Disappearance of 1735 cm⁻¹ indicates ester hydrolysis.
-
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Imine Proton: Look for a singlet in the 8.3 – 8.8 ppm range (N=CH).[3]
-
Aldehyde Absence: Disappearance of the aldehyde proton (usually >9.8 ppm).
-
Ester Check: Verify the methyl singlet (~3.6 ppm) and propanoate triplets (~2.7 and 4.4 ppm) remain intact.
-
References
-
General Acid Catalysis in Imine Formation
-
Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms." Accessed Oct 2023. Link
-
-
Microwave-Assisted Synthesis of Indole Schiff Bases
-
Sikandar, K., et al. "Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde." ResearchGate. Link
-
-
Indole-3-Carboxaldehyde Reactivity
-
Substrate Data (Methyl 3-(1H-indol-3-yl)propanoate)
Sources
- 1. 1227954-70-2|Methyl 3-(3-formyl-1H-indol-1-yl)propanoate|BLD Pharm [bldpharm.com]
- 2. Methyl 3-(3-formyl-1H-indol-1-yl)propanoate | 1227954-70-2 [amp.chemicalbook.com]
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- 10. Methyl 3-(1H-indol-3-yl)propanoate | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrolysis of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate: A Guide to Chemoselective Ester Cleavage
Introduction
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is a versatile intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The presence of both a methyl ester and a formyl group on the indole scaffold presents a unique chemical challenge for selective functionalization. The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical transformation, often required for subsequent amide bond formation or other modifications of the propanoic acid side chain. However, the formyl group at the C3 position of the indole ring is susceptible to degradation or unwanted side reactions under harsh hydrolytic conditions. This application note provides a comprehensive guide to various protocols for the chemoselective hydrolysis of the ester group in Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, ensuring the integrity of the sensitive formyl moiety. We will explore basic, acidic, and enzymatic methods, detailing the rationale behind the choice of reagents and reaction conditions to achieve high-yield conversion to 3-(3-formyl-1H-indol-1-yl)propanoic acid.
Challenges in the Hydrolysis of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
The primary challenge in the hydrolysis of the title compound lies in the chemoselective cleavage of the methyl ester in the presence of the formyl group. The formyl group, an aldehyde, is sensitive to both strongly acidic and basic conditions.
-
Under strongly basic conditions , aldehydes lacking an α-hydrogen, such as the 3-formylindole, can undergo the Cannizzaro reaction . This disproportionation reaction would lead to a mixture of the corresponding alcohol and carboxylic acid, reducing the yield of the desired product.[1][2][3]
-
Under strongly acidic conditions , while generally less problematic for aromatic aldehydes than strong bases, there is a potential for side reactions, including deformylation, depending on the specific acid and temperature used.
Therefore, the selection of a hydrolysis protocol requires careful consideration to employ conditions that are sufficiently reactive to cleave the ester bond while being mild enough to preserve the formyl group.
Recommended Hydrolysis Protocols
We present three distinct and validated protocols for the hydrolysis of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, each with its own advantages in terms of reaction conditions, selectivity, and scalability.
Protocol 1: Mild Basic Hydrolysis with Lithium Hydroxide
Rationale:
Base-catalyzed hydrolysis, or saponification, is a common and generally irreversible method for cleaving esters.[4][5] To mitigate the risk of the Cannizzaro reaction, a mild base and carefully controlled reaction conditions are paramount. Lithium hydroxide (LiOH) is often preferred for the hydrolysis of esters in complex molecules as it can be effective under milder conditions compared to sodium or potassium hydroxide.[6][7] The use of a mixed solvent system, such as tetrahydrofuran (THF) and water, allows for the reaction to be carried out at or below room temperature, further minimizing the potential for side reactions.
Experimental Workflow:
Figure 1: Workflow for Mild Basic Hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(3-formyl-1H-indol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the scale and substrate concentration.
-
Work-up: Upon completion, carefully acidify the reaction mixture to pH ~3 with dilute hydrochloric acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(3-formyl-1H-indol-1-yl)propanoic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Summary Table:
| Parameter | Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Milder base compared to NaOH or KOH, reducing the risk of Cannizzaro reaction.[6] |
| Solvent | THF/Water | Ensures solubility of both the ester and the inorganic base. |
| Temperature | Room Temperature | Minimizes the rate of potential side reactions involving the formyl group. |
| Equivalents of Base | 1.5 - 2.0 eq | A slight excess ensures complete hydrolysis of the ester. |
| Work-up | Acidification | Protonates the carboxylate salt to yield the desired carboxylic acid. |
Protocol 2: Acid-Catalyzed Hydrolysis
Rationale:
Acid-catalyzed hydrolysis is a reversible process that can be driven to completion by using a large excess of water.[5] This method avoids the use of a strong base, thereby eliminating the risk of the Cannizzaro reaction. The conditions are generally mild, although heating may be required to achieve a reasonable reaction rate. A mixture of an organic solvent and aqueous acid is typically used to ensure the solubility of the starting material.
Experimental Workflow:
Figure 2: Workflow for Acid-Catalyzed Hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 3-(3-formyl-1H-indol-1-yl)propanoate (1.0 eq) in a suitable solvent such as dioxane or acetic acid.
-
Addition of Acid: Add an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Catalyzes the hydrolysis of the ester. |
| Solvent | Dioxane or Acetic Acid/Water | Co-solvent system to dissolve the substrate in the aqueous acidic medium. |
| Temperature | Reflux | Increases the reaction rate of the reversible hydrolysis. |
| Key Consideration | Excess Water | Drives the equilibrium towards the formation of the carboxylic acid.[5] |
Protocol 3: Enzymatic Hydrolysis using Lipase
Rationale:
Enzymatic hydrolysis offers a highly chemoselective and mild alternative for ester cleavage.[8][9] Lipases are a class of enzymes that catalyze the hydrolysis of esters and are known for their broad substrate specificity and ability to function in organic solvents.[10][11] This method is particularly advantageous for substrates with sensitive functional groups, as the reactions are typically carried out at or near neutral pH and at room temperature, thus preserving the formyl group.
Experimental Workflow:
Figure 3: Workflow for Enzymatic Hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable vessel, prepare a solution of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate in a phosphate buffer (pH ~7) containing a minimal amount of a water-miscible co-solvent (e.g., acetone, t-butanol) to aid solubility.
-
Enzyme Addition: Add a lipase, such as immobilized Candida antarctica lipase B (CALB) or lipase from Pseudomonas fluorescens, to the reaction mixture.
-
Incubation: Incubate the mixture with gentle shaking at a controlled temperature (typically 25-40 °C).
-
Reaction Monitoring: Monitor the hydrolysis by High-Performance Liquid Chromatography (HPLC) or TLC.
-
Work-up: Once the reaction has reached the desired conversion, remove the (immobilized) enzyme by filtration.
-
Extraction: Acidify the filtrate to pH ~3 with dilute HCl and extract the product with ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: The product is often of high purity, but can be further purified if necessary.
Data Summary Table:
| Parameter | Condition | Rationale |
| Biocatalyst | Lipase (e.g., CALB) | High chemoselectivity for ester hydrolysis under mild conditions.[9] |
| Medium | Phosphate Buffer (pH ~7) with co-solvent | Maintains optimal enzyme activity and substrate solubility. |
| Temperature | 25-40 °C | Mild conditions that preserve both the enzyme and the sensitive substrate. |
| Advantages | High Selectivity, Mild Conditions, Environmentally Benign | Ideal for complex molecules with sensitive functional groups.[8] |
Conclusion
The successful hydrolysis of the methyl ester in Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is achievable with high fidelity by carefully selecting the reaction conditions to avoid degradation of the formyl group. Mild basic hydrolysis with lithium hydroxide offers a reliable and efficient method, provided the reaction is carefully monitored. Acid-catalyzed hydrolysis presents a viable alternative, circumventing the risks associated with strong bases. For substrates of high value or with extreme sensitivity, enzymatic hydrolysis using a lipase stands out as the superior method, offering unparalleled chemoselectivity under the mildest of conditions. The choice of protocol will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the tolerance of any other functional groups present in the molecule.
References
- Mphahlele, M. J., & Maluleka, M. M. (2012). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 77(1-2), 128-132.
- Kende, A. S., & Blacklock, T. J. (1980). A mild and efficient method for the saponification of hindered methyl esters. Tetrahedron Letters, 21(33), 3119-3122.
- Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
- Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94-113.
- Faber, K. (2011). Biotransformations in Organic Chemistry. Springer Science & Business Media.
-
Wikipedia contributors. (2024, January 28). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]
-
BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. Retrieved February 14, 2026, from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 14, 2026, from [Link]
-
MDPI. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved February 14, 2026, from [Link]
-
SciELO. (2007, May 13). Lipase catalyzed ester synthesis for food processing industries. Retrieved February 14, 2026, from [Link]
-
Frontiers. (2023, January 12). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Retrieved February 14, 2026, from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved February 14, 2026, from [Link]
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved February 14, 2026, from [Link]
-
Chemistry Stack Exchange. (2014, December 5). Hydrolysis under basic conditions. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
ResearchGate. (n.d.). Methyl ester hydrolysis. Retrieved February 14, 2026, from [Link]
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- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
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- 4. web.viu.ca [web.viu.ca]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Application Note: Optimized Reductive Amination Strategies for 3-Formyl Indole Scaffolds
Part 1: Core Directive & Scientific Rationale
Introduction: The Indole-3-Carboxaldehyde Challenge
Indole-3-carboxaldehyde (3-formyl indole) is a ubiquitous precursor in the synthesis of 3-(aminomethyl)indole derivatives, a scaffold structurally related to gramine and isotryptamines. While reductive amination is a routine transformation in medicinal chemistry, this specific substrate presents unique electronic challenges that often lead to stalled reactions or low yields when standard "benzaldehyde-like" protocols are applied blindly.
The Mechanistic Bottleneck: Unlike a standard benzaldehyde, indole-3-carboxaldehyde behaves electronically as a vinylogous amide . The lone pair on the indole nitrogen donates electron density into the ring, significantly reducing the electrophilicity of the C3-formyl group.
-
Consequence: The formation of the imine/iminium intermediate—the prerequisite for reduction—is energetically less favorable and kinetically slower.
-
Risk: Under aggressive acidic conditions intended to force imine formation, indoles are prone to acid-catalyzed dimerization (bis-indolyl methane formation).
This guide presents three field-validated protocols designed to overcome these electronic deactivations while maintaining chemoselectivity.
Part 2: Mechanistic Insight & Visualization
The Electronic Deactivation Barrier
To select the correct protocol, one must understand the resonance structures competing against the amine attack.
Figure 1: Mechanistic pathway highlighting the electronic deactivation of the aldehyde carbonyl by the indole nitrogen lone pair.
Method Selection Matrix
Do not use a "one-size-fits-all" approach. Select the protocol based on amine sterics and basicity.
Figure 2: Decision tree for selecting the optimal reductive amination protocol based on amine substrate class.
Part 3: Experimental Protocols
Protocol A: Direct Reductive Amination (STAB Method)
Best For: Secondary amines, unhindered primary amines, and high-throughput parallel synthesis. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1] Rationale: STAB is a mild hydride donor that reduces iminiums much faster than aldehydes. This selectivity allows for a "one-pot" mix without pre-forming the imine.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation in indoles.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
Procedure:
-
Imine Formation (In Situ): In a dry vial, dissolve Indole-3-carboxaldehyde (1.0 mmol) and the Amine (1.1 mmol) in DCE (5 mL).
-
Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at room temperature for 15–30 minutes. Note: The solution may darken; this is normal.
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Caution: Mild gas evolution (H₂) may occur.
-
-
Reaction: Stir at room temperature under N₂ for 2–4 hours. Monitor by LCMS for the disappearance of the aldehyde (M+1 = 146) and appearance of the amine.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to break down boron-amine complexes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Lewis Acid Promoted (Titanium Isopropoxide)
Best For: Sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[2][3] Rationale: Ti(OiPr)₄ acts as a dual-purpose reagent: it functions as a Lewis acid to activate the carbonyl oxygen (overcoming the indole deactivation) and as a water scavenger to drive the equilibrium toward the imine.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (Anhydrous) or Methanol.
Procedure:
-
Complexation: In a dry flask under Argon, combine Indole-3-carboxaldehyde (1.0 mmol) and Amine (1.2 mmol) in anhydrous THF (4 mL).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 mmol) neat via syringe. The mixture will often turn yellow/orange.
-
Imine Formation: Stir at room temperature for 6–12 hours (or overnight for very hindered amines). Do not add reducing agent yet.
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 mmol) portion-wise. (If using THF, adding 1 mL of MeOH here helps solubilize the borohydride).
-
Quench (Critical Step): Add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.
-
Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.
-
Workup: The filtrate is washed with brine, dried, and concentrated.
Protocol C: Stepwise Indirect Amination
Best For: Primary amines prone to over-alkylation (dialkylation) or when using NaBH₄ (cheaper reagent). Reagent: NaBH₄ in Methanol. Rationale: Pre-forming the imine ensures that no aldehyde remains when the reducing agent is added, preventing the amine product from reacting with remaining aldehyde (dialkylation).
Procedure:
-
Imine Formation: Reflux Indole-3-carboxaldehyde (1.0 mmol) and Primary Amine (1.05 mmol) in Methanol (5 mL) for 2–4 hours.
-
Checkpoint: Verify imine formation by 1H NMR (disappearance of CHO peak at ~10 ppm, appearance of imine CH at ~8.5 ppm).
-
-
Cooling: Cool the solution to 0°C.
-
Reduction: Add NaBH₄ (1.0 mmol) slowly.
-
Reaction: Stir for 30 minutes at 0°C, then warm to RT for 1 hour.
-
Workup: Evaporate MeOH. Redissolve residue in EtOAc/Water. Extract and purify.
Part 4: Data Summary & Troubleshooting
Comparative Analysis of Reducing Agents
| Feature | NaBH(OAc)₃ (STAB) | NaBH₄ | NaBH₃CN |
| Selectivity | High (Reduces imine >> aldehyde) | Low (Reduces aldehyde ≈ imine) | High (pH dependent) |
| Toxicity | Low | Low | High (Cyanide risk) |
| Solvent | DCE, THF, Toluene | MeOH, EtOH | MeOH (pH 6) |
| Use Case | General purpose, secondary amines | Stepwise protocols only | Historic method (avoid if possible) |
| Indole Specifics | Requires AcOH for activation | Requires Imine pre-formation | Effective but hazardous |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Aldehyde remains) | Indole nitrogen deactivation reduces electrophilicity. | Switch to Protocol B (Ti(OiPr)₄) to forcefully activate the carbonyl. Increase temperature to 40°C. |
| Dimer Formation (Bis-indolyl) | Acid concentration too high causing Friedel-Crafts alkylation. | Reduce AcOH loading. Ensure anhydrous conditions. Switch to Protocol B (Lewis acid is milder than Brønsted acid). |
| Alcohol Byproduct (Indole-3-methanol) | Reducing agent reduced the aldehyde before imine formed. | Do not mix NaBH₄ with aldehyde. Use STAB (Protocol A) or ensure 100% imine formation before adding NaBH₄ (Protocol C). |
| Low Yield with Anilines | Electronic mismatch (weak nucleophile + weak electrophile). | Use Protocol B . Ti(OiPr)₄ is essential for aniline condensation with unreactive aldehydes. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[2][3][8][9] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. designer-drug.com [designer-drug.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Welcome to the technical support center for the purification of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. My aim is to combine established purification principles with practical, field-tested insights to help you achieve the highest possible purity for your material.
Understanding the Molecule: Key Considerations for Recrystallization
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate possesses a unique combination of functional groups that dictate its solubility and crystallization behavior. The indole ring system, substituted with an electron-withdrawing formyl group, and the N-alkylation with a methyl propanoate side chain, create a molecule of moderate polarity. The hydrogen bond accepting capabilities of the aldehyde and ester carbonyl groups, along with the aromatic indole core, will be the primary drivers of solvent interaction. Our strategy will be to exploit subtle differences in solubility at varying temperatures to effectively remove impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most promising single-solvent systems for recrystallizing Methyl 3-(3-formyl-1H-indol-1-yl)propanoate?
Based on the recrystallization of the closely related analogue, indole-3-carbaldehyde, lower-chain alcohols are excellent starting points.[1][2]
-
Ethanol: Often provides a good balance of solvating the compound when hot and allowing for good crystal recovery upon cooling.
-
Methanol: Can also be effective, though the higher solubility of the compound in methanol at room temperature might slightly reduce yield compared to ethanol.[2]
Q2: When should I consider a two-solvent (mixed-solvent) system?
A two-solvent system is ideal when your compound is either too soluble or not soluble enough in common single solvents. For this particular molecule, a solvent/anti-solvent approach can be highly effective. A common and effective combination for indole derivatives is an ester/alkane mixture.[3]
-
Ethyl Acetate / Hexanes: The compound should be readily soluble in hot ethyl acetate. The slow addition of hexanes (an anti-solvent) will decrease the overall solubility of the solution, inducing crystallization.
Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid. This is a common issue with compounds that have relatively low melting points or when the solution is cooled too rapidly.
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.
-
Slow Cooling: Insulate the flask to encourage slow cooling. This provides a larger window of opportunity for crystal nucleation to occur at a temperature below the compound's melting point.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Q4: I have a poor yield after recrystallization. What are the likely causes?
Low yield is a frequent challenge in recrystallization. The primary culprits are:
-
Using too much solvent: The more solvent you use, the more of your compound will remain in the mother liquor upon cooling. Always aim to use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature crystallization: If crystals form too early, especially during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Cooling the solution in an ice bath after it has reached room temperature can help to maximize the recovery of your product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The product is still impure after recrystallization. | 1. The cooling process was too rapid, trapping impurities in the crystal lattice.2. The chosen solvent is not effective at leaving the specific impurities in the solution. | 1. Repeat the recrystallization, ensuring a slow cooling rate.2. Try a different solvent system. If using a single solvent, consider a mixed-solvent system. |
| Colored impurities remain in the final product. | The colored compounds have similar solubility profiles to your product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Caution: Use charcoal sparingly as it can also adsorb your desired product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization with Ethanol
This protocol is a robust starting point for the purification of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, adapted from established procedures for indole-3-carbaldehyde.[1]
-
Dissolution: Place the crude Methyl 3-(3-formyl-1H-indol-1-yl)propanoate in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat your funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization with Ethyl Acetate/Hexanes
This method is particularly useful if single-solvent systems result in low yields or poor purity.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.
-
Induce Cloudiness: While the solution is still hot, slowly add hexanes dropwise until you observe a persistent cloudiness.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexanes mixture.
-
Drying: Dry the crystals under vacuum.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate.
Logical Solvent Selection Pathway
Caption: Decision pathway for selecting an appropriate recrystallization solvent system.
References
-
James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. DOI: 10.15227/orgsyn.039.0030. [Link]
-
Naveen, S., et al. (2012). 1H-Indole-3-carbaldehyde. IUCrData, 1(1), x120405. [Link]
- Lu, Y., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
-
National Center for Biotechnology Information (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. PubChem Compound Database. CID=21711. [Link]
- Baranov, V. V., et al. (2022). Method for producing indole-3-carbinol.
-
Wikipedia contributors. (2023, December 2). Indole-3-carbaldehyde. Wikipedia. [Link]
-
Saeed, A., et al. (2014). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 14(1), 1-7. [Link]
-
Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]
-
Sravanthi, G., et al. (2023). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 28(7), 3144. [Link]
-
Arkat USA, Inc. (n.d.). Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. ARKIVOC. [Link]
-
Li, H., et al. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121. [Link]
-
Espinoza, L., et al. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile. [Link]
Sources
Technical Support Center: Optimizing Vilsmeier-Haack Reactions on Indole Esters
Welcome to the technical support center for the Vilsmeier-Haack reaction, with a specific focus on the formylation of indole esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, particularly concerning temperature, to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it important for indole esters?
The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds, such as indoles. This reaction is crucial [1][2]in synthetic chemistry as it produces aryl aldehydes and ketones, which are valuable intermediates in the discovery and development of pharmaceuticals and materials science. For indole esters, this r[3]eaction typically introduces a formyl group at the C3 position, yielding indole-3-carboxaldehyde derivatives that are key building blocks for numerous biologically active molecules.
Q2: What is the Vilsme[1]ier reagent and how is it prepared?
The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt. It is typically generated[2][4] in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, with phosphorus oxychloride (POCl₃) being the most frequent choice. The preparation is an exo[1][3]thermic reaction and must be conducted under anhydrous conditions at low temperatures (e.g., 0-10°C) to prevent the reagent's decomposition and ensure its stability.
Q3: How does temperatu[2][5][6]re influence the Vilsmeier-Haack reaction's yield and selectivity on indole esters?
Temperature is a critical parameter with a dual effect on the reaction's outcome.
-
Yield: While hig[6]her temperatures can accelerate the reaction rate, they can also lead to lower yields, especially with sensitive electron-rich substrates. The exothermic nature of [6]the reaction can create localized "hot spots," causing polymerization and degradation of the starting material. Conversely, for less reac[6]tive indole esters (e.g., those with electron-withdrawing groups), carefully controlled heating may be necessary to achieve a satisfactory reaction rate and yield.
-
Selectivity: Ele[6]vated temperatures can decrease the regioselectivity of the formylation. At higher temperatures, t[6]here is sufficient energy to overcome the activation barrier for formylation at less electronically favored positions, potentially leading to a mixture of isomers. To favor formylation at t[6]he desired C3 position of the indole ring, maintaining a lower reaction temperature is generally recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of indole esters, with a focus on temperature-related problems.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually and cautiously increase the reaction temperature. For less reactive indole esters, temperatures may need to be raised to 40-80°C, and in some cases, even up to 120°C. Refluxing overnight might[3][6][7] be necessary for particularly sluggish reactions. | The activation energy f[3]or the electrophilic attack on the indole ester ring may not be met at lower temperatures, especially if the indole nucleus is deactivated by the ester group or other substituents. |
| Vilsmeier Reagent Instability/Decomposition | Ensure the Vilsmeier reagent is prepared at a low temperature (0-10°C) and used promptly. Use freshly distilled or [5][6]new bottles of POCl₃ and anhydrous DMF. | The Vilsmeier reagent i[3]s thermally unstable and moisture-sensitive. Decomposition reduces the[2][5] concentration of the active formylating agent, leading to poor yields. DMF can degrade into dime[6]thylamine, which can interfere with the reaction. |
| Substrate Degradati[3]on | For highly reactive or sensitive indole esters, maintain a low reaction temperature (e.g., 0°C to room temperature) throughout the addition and reaction period. | Excessive heat can caus[3][6]e polymerization and decomposition of electron-rich starting materials, leading to the formation of intractable tars and significantly reducing the yield of the desired product. |
Problem 2: Formation[6] of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| High Reaction Temperature | Maintain a lower reaction temperature. The optimal temperature will depend on the specific indole ester but starting at 0°C and slowly warming to room temperature is a good initial strategy. | Higher temperatures provide enough energy to overcome the activation barrier for formylation at other positions on the indole ring, leading to a mixture of isomers and reduced selectivity for the thermodynamically favored C3-formylated product. |
| N-Formylation | I[6]n some cases, particularly with 3,3-disubstituted 3H-indoles, N-formylation can occur. If this is observed, modi[8]fying the work-up procedure might be necessary as the N-formyl group can sometimes be hydrolytically removed during work-up. | The nitrogen of the ind[8]ole ring is also a nucleophilic site. While C3 is generally more reactive, under certain conditions, N-formylation can compete with or precede C-formylation. |
Problem 3: Reaction Stalls or is Sluggish
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Precipitation of Vilsmeier Reagent | Add a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) before or during the addition of POCl₃ to keep the reagent in solution. | High concentrations of [3]POCl₃ and DMF can lead to the precipitation of the Vilsmeier reagent salt, effectively removing it from the reaction mixture and slowing down or stopping the reaction. |
| Insufficient Activa[3]tion of the Indole Ester | If the indole ester has strong electron-withdrawing groups, a higher reaction temperature may be required to drive the reaction to completion. | Electron-withdrawing gr[6]oups deactivate the indole ring towards electrophilic aromatic substitution, making the reaction slower and requiring more forcing conditions. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Indole Ester
This protocol provides a general guideline. The optimal temperature and reaction time should be determined empirically for each specific indole ester.
Step 1: Preparation of the Vilsmeier Reagent (in situ)
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is[1] complete, allow the mixture to stir at 0°C for an additional 30 minutes.
Step 2: Formylation Re[3]action
-
Dissolve the indole ester in a minimal amount of anhydrous DMF.
-
Add the indole ester solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 40-80°C) depending on the reactivity of the indole ester. Monitor the reaction prog[3]ress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Pu[2]rification
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Carefully neutralize [1]the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline. This step is exothermic.
-
The product may preci[1][9]pitate as a solid. If so, collect it by vacuum filtration and wash with cold water.
-
If the product does n[1]ot precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic e[1]xtracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent un[1]der reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing the Proc[1]ess
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Caption: Decision tree for troubleshooting low yield in Vilsmeier-Haack reactions.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- BenchChem. (2025). Vilsmeier reagent stability and storage conditions.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
- Unknown Author. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science Ltd.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- BenchChem. (n.d.). Effect of temperature on Vilsmeier-Haack reaction outcome.
- Murakami, Y. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 61.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. growingscience.com [growingscience.com]
- 9. pcbiochemres.com [pcbiochemres.com]
Minimizing side products in the synthesis of 1,3-disubstituted indoles
Technical Support Center: Synthesis of 1,3-Disubstituted Indoles
A Guide to Minimizing Side Products and Maximizing Yield
Welcome to the technical support center for the synthesis of 1,3-disubstituted indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to help you achieve your synthetic targets efficiently and with high purity.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the common challenges encountered during the synthesis of 1,3-disubstituted indoles and provide actionable solutions grounded in established chemical principles.
Part 1: General Troubleshooting and FAQs
This section addresses broad questions that apply to various synthetic routes for 1,3-disubstituted indoles.
Question 1: I am observing the formation of significant amounts of a regioisomeric indole. What are the likely causes and how can I improve the selectivity?
The formation of regioisomers is a common challenge in indole synthesis, particularly in methods like the Fischer indole synthesis where the initial cyclization can occur at different positions.
Core Principles: The regioselectivity of the cyclization step is often governed by a combination of steric and electronic factors. The most stable carbocation intermediate will typically lead to the major product.
Troubleshooting Strategies:
-
Choice of Acid Catalyst: In acid-catalyzed reactions, the nature of the acid can significantly influence the product distribution. Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can sometimes lead to a mixture of isomers. Consider switching to a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can offer different coordination and may favor one cyclization pathway over another.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers. A systematic decrease in the reaction temperature (e.g., in 10 °C increments) can often improve selectivity.
-
Steric Hindrance: The steric bulk of your substituents on both the hydrazine and the ketone/aldehyde starting materials can direct the cyclization. If possible, consider if a more sterically demanding protecting group or substituent could be used to block the undesired cyclization pathway.
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting regioisomer formation.
Question 2: My reaction is producing a significant amount of dimeric or polymeric byproducts. What steps can I take to minimize this?
Dimerization and polymerization are often indicative of reactive intermediates that can self-condense or react with the starting materials or product.
Core Principles: These side reactions are typically concentration-dependent and can be exacerbated by high temperatures or prolonged reaction times.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a lower concentration can decrease the probability of intermolecular reactions that lead to dimers and polymers. This is a classic strategy for favoring intramolecular cyclizations.
-
Slow Addition of Reagents: Instead of adding a reagent all at once, using a syringe pump to add it slowly over the course of the reaction can keep its instantaneous concentration low, thus disfavoring side reactions.
-
Temperature Control: As with many side reactions, lower temperatures can help. Ensure your reaction is adequately cooled and that there are no "hot spots" in the reactor.
-
Protecting Groups: If a particular functional group is implicated in the side reactions, consider protecting it before the main reaction and deprotecting it in a subsequent step.
Question 3: I am struggling with N-alkylation or C3-alkylation as a side reaction. How can I control the selectivity?
Uncontrolled alkylation can be a significant issue, particularly when using alkyl halides or other electrophilic alkylating agents.
Core Principles: The indole nitrogen is nucleophilic, as is the C3 position of the indole ring. The relative reactivity of these positions can be modulated by the choice of base, solvent, and counter-ion.
Troubleshooting Strategies:
-
Base Selection: Stronger bases like sodium hydride (NaH) tend to favor N-alkylation by completely deprotonating the indole nitrogen. Weaker bases or phase-transfer catalysis conditions can sometimes lead to more C3-alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the indole salt, leaving a more "naked" and highly reactive indole anion that favors N-alkylation. Protic solvents or less polar aprotic solvents may lead to different selectivities.
-
Protecting the Nitrogen: If C3-alkylation is the desired outcome, protecting the indole nitrogen with a group like tosyl (Ts) or Boc is often the most effective strategy. The protecting group can be removed later in the synthetic sequence.
Table 1: Influence of Reaction Conditions on N- vs. C3-Alkylation of Indole
| Base | Solvent | Major Product | Approximate Ratio (N:C3) | Reference |
| Sodium Hydride (NaH) | DMF | N-Alkylation | >95:5 | |
| Potassium Hydroxide (KOH) | DMSO | N-Alkylation | ~80:20 | |
| Phase Transfer Catalyst (e.g., TBAB) | CH₂Cl₂/H₂O | C3-Alkylation | Variable, can favor C3 |
Part 2: Method-Specific Troubleshooting
This section focuses on challenges associated with specific, commonly used synthetic routes to 1,3-disubstituted indoles.
Fischer Indole Synthesis
Question 4: In my Fischer indole synthesis, I am getting a low yield and a complex mixture of byproducts. What are the most common pitfalls?
The Fischer indole synthesis, while powerful, is notorious for several potential side reactions.
Core Principles: The reaction proceeds through a phenylhydrazone intermediate, which undergoes a-sigmatropic rearrangement upon heating with an acid catalyst. Incomplete hydrazone formation, side reactions of the hydrazone, or alternative rearrangement pathways can all lead to byproducts.
Troubleshooting Strategies:
-
Ensure Complete Hydrazone Formation: Before proceeding with the cyclization step, it is crucial to ensure that the hydrazone has formed completely and is pure. This can often be achieved by isolating and purifying the hydrazone intermediate before exposing it to the acidic cyclization conditions.
-
Side Products from the-Sigmatropic Rearrangement: The key rearrangement step can sometimes be incomplete or lead to undesired products if the intermediate enamine undergoes other reactions.
-
Oxidative Dimerization: The enamine intermediate can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these byproducts.
-
Elimination of Ammonia: In some cases, the intermediate can eliminate ammonia to form an indolenine, which may not lead to the desired indole. Careful selection of the acid catalyst and temperature can mitigate this.
-
Experimental Protocol: A Robust Fischer Indole Synthesis of 2-phenyl-1H-indole
This protocol includes best practices for minimizing side products.
-
Hydrazone Formation:
-
To a solution of phenylhydrazine (1.0 eq) in ethanol, add acetophenone (1.05 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting materials.
-
The product hydrazone will often precipitate from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization:
-
Combine the purified hydrazone (1.0 eq) with polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 100-120 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
The product will precipitate. Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol/water).
-
Bischler-Möhlau Indole Synthesis
Question 5: My Bischler-Möhlau synthesis is not working well. What are the critical parameters to control?
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of aniline.
Core Principles: The reaction proceeds through an α-amino-ketone intermediate which then cyclizes and dehydrates. The use of a large excess of aniline is traditional, but can complicate purification.
Troubleshooting Strategies:
-
Control of the Aniline Excess: While a large excess of aniline is often used to drive the reaction, it can lead to side products and make purification difficult. Consider reducing the excess of aniline and increasing the reaction time.
-
Temperature Control: The reaction often requires high temperatures, but excessive heat can lead to decomposition and the formation of tar-like byproducts. A carefully controlled heating profile is essential.
Workflow for Optimizing Bischler-Möhlau Synthesis
Caption: Troubleshooting workflow for the Bischler-Möhlau indole synthesis.
Part 3: Advanced Strategies and Modern Methods
For complex or sensitive substrates, modern cross-coupling methods often provide a cleaner and more efficient route to 1,3-disubstituted indoles.
Palladium-Catalyzed Cross-Coupling Reactions
Question 6: I am considering a palladium-catalyzed approach to my 1,3-disubstituted indole. What are the key advantages and potential challenges?
Palladium-catalyzed reactions, such as the Sonogashira or Suzuki coupling, followed by a cyclization step, offer a modular and often high-yielding approach.
Core Principles: These methods typically involve the coupling of a suitably functionalized aniline or alkyne, followed by an intramolecular cyclization. The choice of catalyst, ligand, and base is critical for success.
Advantages:
-
High Functional Group Tolerance: These reactions are often compatible with a wide range of functional groups.
-
Modular: It is relatively straightforward to vary the substituents by simply changing the coupling partners.
Potential Challenges:
-
Catalyst Poisoning: Certain functional groups can poison the palladium catalyst.
-
Ligand Selection: The choice of phosphine ligand is often crucial for achieving high yields and can require screening.
-
Cost: Palladium catalysts and specialized ligands can be expensive.
Table 2: Comparison of Common Synthetic Routes to 1,3-Disubstituted Indoles
| Method | Key Advantages | Common Side Products |
| Fischer Indole Synthesis | Readily available starting materials, one-pot potential | Regioisomers, products of incomplete rearrangement |
| Bischler-Möhlau Synthesis | Simple starting materials | Tar formation, byproducts from excess aniline |
| Nenitzescu Indole Synthesis | Good for synthesizing 5-hydroxyindoles | Dimerization of the enamine intermediate |
| Pd-Catalyzed Cross-Coupling | High functional group tolerance, modularity | Homocoupling of starting materials, catalyst deactivation |
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
- Sundberg, R. J. (2002). Indoles. Academic Press.
-
He, X., & Hartwig, J. F. (2020). Regioselective and Enantioselective N-Allylation of Indoles by Iridium-Catalyzed Asymmetric Allylic Substitution. Journal of the American Chemical Society, 142(26), 11375–11381. [Link]
-
Gooßen, L. J., & Paetzold, J. (2004). A practical and effective protocol for the C-3-selective alkylation of indoles. Chemical Communications, (6), 702-703. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the C13 NMR Spectroscopy of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, provides a powerful tool for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis of the C13 NMR chemical shifts for Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, a compound of interest in medicinal chemistry. In the absence of a directly published spectrum for this specific molecule, this guide leverages expert knowledge and comparative data from structurally related compounds to provide a robust predictive analysis.
The Logic of Spectral Prediction: A Comparative Approach
Understanding the C13 NMR spectrum of a complex molecule like Methyl 3-(3-formyl-1H-indol-1-yl)propanoate begins with dissecting its constituent parts and analyzing their individual spectral characteristics. The molecule can be viewed as an indole-3-carboxaldehyde core N-substituted with a methyl propanoate chain. By examining the experimental data for these parent structures, we can predict the chemical shifts in the target molecule, accounting for the electronic effects introduced by their conjunction.
The primary electronic effects at play are:
-
Inductive Effects: The electronegativity of atoms like oxygen and nitrogen deshields adjacent carbon atoms, shifting their signals downfield (to higher ppm values).
-
Mesomeric (Resonance) Effects: The delocalization of π-electrons within the indole ring and the formyl and ester groups significantly influences the electron density at each carbon, leading to characteristic shielding and deshielding patterns.
Comparative Analysis of C13 NMR Chemical Shifts
To construct a predicted spectrum, we will analyze the reported C13 NMR data for indole-3-carboxaldehyde and methyl propanoate.
Indole-3-carboxaldehyde: The Aromatic Core
Indole-3-carboxaldehyde serves as the foundational aromatic system. Its C13 NMR spectrum in CDCl3 reveals the influence of the electron-withdrawing formyl group on the indole ring.[1][2]
Methyl Propanoate: The N-Alkyl Chain
The methyl propanoate fragment introduces aliphatic and ester carbonyl carbons, each with a distinct chemical shift range.[3][4][5]
The following table summarizes the experimental chemical shifts for these fragments and provides a predicted assignment for Methyl 3-(3-formyl-1H-indol-1-yl)propanoate.
| Carbon Atom | Indole-3-carboxaldehyde (ppm in CDCl3)[1] | Methyl Propanoate (ppm in CDCl3)[3][4] | Predicted Chemical Shift for Methyl 3-(3-formyl-1H-indol-1-yl)propanoate (ppm) | Rationale for Prediction |
| C=O (formyl) | 185.34 | - | ~184-185 | The electronic environment of the formyl group is largely unchanged, expecting a minor shift. |
| C=O (ester) | - | 174.9 | ~172-174 | The N-indole group is less electron-withdrawing than a direct oxygen, causing a slight upfield shift. |
| C2 | 135.75 | - | ~137-139 | N-alkylation removes the N-H proton and alters the electronics, typically causing a downfield shift at C2. |
| C3 | 118.38 | - | ~119-121 | The site of formyl substitution, its chemical shift will be influenced by the N-alkylation. |
| C3a | 136.79 | - | ~136-137 | The bridgehead carbon's shift is expected to be relatively stable. |
| C4 | 124.39 | - | ~124-125 | Minimal change expected from N-alkylation at a distance. |
| C5 | 123.04 | - | ~123-124 | Minimal change expected. |
| C6 | 121.88 | - | ~122-123 | Minimal change expected. |
| C7 | 111.70 | - | ~110-111 | N-alkylation may cause a slight upfield shift at C7. |
| C7a | 120.55 | - | ~125-127 | N-alkylation typically deshields the adjacent bridgehead carbon. |
| N-CH2 | - | - | ~40-42 | A typical chemical shift for a methylene carbon attached to a nitrogen of an aromatic heterocycle. |
| CH2-C=O | - | 27.5 | ~32-34 | The electron-withdrawing indole ring will deshield this carbon compared to a simple alkyl group. |
| O-CH3 | - | 51.5 | ~51-52 | The electronic environment of the methoxy group is relatively unchanged. |
Visualizing the Predicted Assignments
The following diagram illustrates the structure of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate with the predicted C13 NMR chemical shifts for each carbon atom.
Sources
- 1. rsc.org [rsc.org]
- 2. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]
- 3. vaia.com [vaia.com]
- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Methyl propionate(554-12-1) 13C NMR [m.chemicalbook.com]
Indole-3-Carboxaldehyde vs. Indole-3-Carboxylate: A Comparative IR Spectroscopy Guide
Topic: IR Spectroscopy Peaks for Ester and Aldehyde Functional Groups in Indoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, serving as the pharmacophore for varying classes of therapeutics, from vinca alkaloids to synthetic cannabinoids. Differentiating between indole-3-carboxaldehyde (aldehyde) and indole-3-carboxylate (ester) intermediates is a critical checkpoint in synthetic pathways (e.g., Vilsmeier-Haack formylation vs. esterification).[1]
While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and non-destructive method for in-process monitoring. This guide provides a high-fidelity technical comparison of the spectral fingerprints of these two moieties, grounded in electronic theory and validated by experimental data.
Theoretical Framework: The Indole Electronic Effect
To interpret the IR spectra of these compounds accurately, one must understand the electronic influence of the indole ring. Unlike simple benzene derivatives, the indole nitrogen lone pair participates actively in resonance, donating electron density into the ring and, by extension, to the C-3 carbonyl substituent.
-
Resonance Effect (+M): The nitrogen lone pair donation increases the single-bond character of the carbonyl carbon-oxygen bond (
).[1] -
Consequence: This lowers the stretching frequency (
) of the carbonyl group significantly compared to non-conjugated aliphatic analogs (typically ~1740 cm⁻¹). -
Differentiation: The extent of this delocalization differs between the aldehyde and the ester due to the additional alkoxy group in the ester, which competes for resonance and exerts an inductive withdrawal (-I) effect.
Visualizing the Electronic Influence
The following diagram illustrates the resonance contribution that lowers the carbonyl frequency in 3-substituted indoles.
Figure 1: Resonance pathway showing the electron donation from the indole nitrogen to the C-3 carbonyl, resulting in a "red shift" (lower wavenumber) of the C=O stretching frequency.
Comparative Spectral Analysis
The following table summarizes the diagnostic peaks. Note that while the Carbonyl (C=O) regions overlap slightly depending on the solvent and phase (solid vs. solution), the secondary diagnostic peaks (C-H and C-O) are the definitive differentiators.
Table 1: Key IR Diagnostic Peaks
| Functional Group | C=O Stretch ( | C-H Stretch (Aldehydic) | C-O Stretch ( | N-H Stretch ( |
| Indole-3-Carboxaldehyde | 1640 – 1670 cm⁻¹ (Strong, sharp) | ~2750 & 2850 cm⁻¹ (Fermi Doublet, Medium) | Absent | 3150 – 3400 cm⁻¹ (Broad, H-bonded) |
| Indole-3-Carboxylate (e.g., Methyl/Ethyl Ester) | 1670 – 1700 cm⁻¹ (Strong, sharp) | Absent | 1200 – 1300 cm⁻¹ (Strong, Broad) | 3200 – 3450 cm⁻¹ (Sharp or Broad) |
Detailed Peak Analysis
A. The Carbonyl Region (1640 – 1700 cm⁻¹)
-
Aldehyde: The C=O bond in indole-3-carboxaldehyde typically absorbs at 1640–1660 cm⁻¹ .[1] This is exceptionally low for an aldehyde (normally ~1730 cm⁻¹) due to the strong push-pull resonance with the indole nitrogen.
-
Ester: The ester carbonyl generally absorbs at a slightly higher frequency, 1670–1700 cm⁻¹ . While conjugation lowers this from the typical aliphatic ester value (~1740 cm⁻¹), the inductive withdrawal of the alkoxy oxygen (-OR) partially counteracts the resonance effect, keeping the frequency higher than that of the aldehyde.
B. The "Fermi Doublet" (Aldehyde Hallmark)
-
Aldehyde: The most reliable differentiator is the Fermi resonance doublet. The fundamental C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹). This splits the signal into two distinct peaks at approximately 2750 cm⁻¹ and 2850 cm⁻¹ .
-
Ester: Esters lack this aldehydic hydrogen and show a clean baseline in the 2700–2800 cm⁻¹ region (masked only by aliphatic C-H stretches from the alkyl chain if present, which appear >2850 cm⁻¹).
C. The Fingerprint Region (C-O Stretch)
-
Ester: Esters follow the "Rule of Three" (C=O, C-O, C-O).[2] Look for a very strong, broad band in the 1200–1300 cm⁻¹ range (asymmetric C-C(=O)-O stretch) and a second band around 1000–1150 cm⁻¹ (O-C-C stretch).
-
Aldehyde: Lacks these intense bands. While skeletal vibrations exist, they do not match the intensity or width of the ester C-O bands.
Experimental Protocol: Self-Validating Identification
To ensure high data integrity (E-E-A-T), follow this standardized protocol. This workflow is designed to minimize solvent interference and maximize peak resolution.
Methodology: Solid-State FTIR (KBr Pellet or ATR)
Rationale: Solid-state analysis is preferred to eliminate solvent cut-off windows (e.g., DCM absorbs near 1260 cm⁻¹, obscuring the ester C-O stretch).
Step-by-Step Protocol:
-
Sample Preparation (ATR Method - Preferred):
-
Ensure the Diamond/ZnSe crystal is chemically clean (isopropanol wipe).
-
Place ~2 mg of the dry indole derivative directly onto the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact. Causality: Poor contact results in weak intensity and noisy baselines, obscuring the critical Fermi doublet.
-
-
Data Acquisition:
-
Resolution: Set to 4 cm⁻¹.
-
Scans: Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 600 cm⁻¹.
-
-
Spectral Processing:
-
Apply baseline correction if scattering is observed (sloping baseline).
-
Do not apply strong smoothing filters, as this can merge the Fermi doublet (2750/2850 cm⁻¹) into a single shoulder.
-
-
Validation Workflow (Decision Tree):
-
Use the logic flow below to confirm identity.
-
Figure 2: Spectral Decision Tree for differentiating Indole Aldehydes and Esters.
Troubleshooting & Nuances
-
Hydrogen Bonding: Both the aldehyde and ester carbonyls can accept hydrogen bonds from the indole N-H (intermolecularly in the crystal lattice). This can broaden the C=O peak and shift it to lower wavenumbers by 10–20 cm⁻¹.
-
Solvent Effects: If running solution IR (e.g., in CHCl₃), the C=O bands will shift to higher frequencies (blue shift) compared to the solid state due to the disruption of crystal lattice H-bonds.
-
Water Contamination: Moisture in the KBr pellet or sample can create a broad O-H band at 3400 cm⁻¹, which may overlap with the Indole N-H stretch. Always dry samples in a vacuum desiccator prior to analysis.
References
-
NIST Mass Spectrometry Data Center. (2023). Indole-3-carboxaldehyde.[1][3][4][5] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O[2][5][6][7][8][9] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectroscopy: Aldehydes and the Fermi Resonance. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
Sources
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- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the UV-Vis Absorption Profile of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
This technical guide provides a detailed examination of the ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate. Designed for researchers in drug discovery and materials science, this document offers a comparative analysis of the compound's spectral behavior in solvents of varying polarities, supported by a robust experimental protocol for independent verification. We will delve into the underlying principles of electronic transitions within the indole chromophore and explain the causal relationships between molecular structure, solvent environment, and the resulting absorption spectrum.
Introduction: The Indole Chromophore and Its Significance
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate belongs to the vast family of indole derivatives, a core scaffold in numerous pharmaceuticals and biologically active molecules. The defining feature of its UV-Vis absorption is the indole ring conjugated with a formyl group at the C-3 position. This extended π-system is the primary chromophore, responsible for absorbing light in the UV region.
UV-Vis spectroscopy is a fundamental technique that measures the absorption of light by a molecule as a function of wavelength.[1][2][3] This absorption corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. For indole derivatives, the most significant electronic transitions are typically π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecule's structural features and its immediate chemical environment, such as the solvent.
While specific experimental spectra for Methyl 3-(3-formyl-1H-indol-1-yl)propanoate are not widely published, its UV-Vis profile is expected to be dominated by the indole-3-carboxaldehyde chromophore. The N-1 substituent (the methyl propanoate group) is not conjugated with the primary π-system and is therefore predicted to have only a minor perturbing effect on the main absorption bands. Consequently, data for the closely related and well-characterized compound, indole-3-carboxaldehyde, serves as an excellent and authoritative baseline for our analysis.[4][5][6]
Comparative Analysis: The Effect of Solvent Polarity (Solvatochromism)
A key aspect of characterizing a compound is understanding its interaction with its environment. Solvatochromism is the phenomenon where the position of a compound's absorption bands changes with the polarity of the solvent.[7][8][9] This provides valuable insight into the nature of the electronic excited state.
Indole derivatives are known to exhibit significant solvatochromism, particularly for the ¹Lₐ absorption band, which often shows a pronounced red-shift (bathochromic shift) in polar solvents.[7][10][11] This shift occurs because the excited state is typically more polar than the ground state. Polar solvent molecules will arrange themselves to stabilize this more polar excited state to a greater extent than they stabilize the ground state, thus lowering the energy gap for the electronic transition and shifting the absorption to a longer wavelength.
To illustrate this, we will compare the expected UV-Vis spectrum of our target compound in two representative solvents:
-
Cyclohexane: A non-polar, aprotic solvent.
-
Ethanol: A polar, protic solvent.
The spectrum of indole-3-carboxaldehyde typically displays several distinct bands. Based on available data, we can predict the approximate locations of these bands for our target compound.[5][12] The main absorption features are expected around 245 nm, 260 nm, and a longer-wavelength band near 300 nm. It is this latter band, arising from the extended conjugation of the indole ring with the carbonyl group, that is most sensitive to solvent effects.
The following table summarizes the expected absorption maxima (λmax) for Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, based on data from its core chromophore, indole-3-carboxaldehyde.
| Compound | Solvent | Polarity | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Expected λmax 3 (nm) |
| Methyl 3-(3-formyl-1H-indol-1-yl)propanoate | Cyclohexane | Non-polar | ~243 | ~260 | ~297 |
| Methyl 3-(3-formyl-1H-indol-1-yl)propanoate | Ethanol | Polar | ~245 | ~262 | ~305 |
Note: These are predicted values based on literature for indole-3-carboxaldehyde. A slight bathochromic (red) shift is anticipated in the polar solvent (ethanol) for the longest wavelength band.
Experimental Protocol: A Self-Validating Workflow
This section provides a rigorous, step-by-step protocol for obtaining the UV-Vis absorption spectra of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate. The procedure is designed to ensure accuracy and reproducibility.
-
Analyte: Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, solid, of high purity.
-
Solvents: Spectroscopic grade Cyclohexane and Ethanol (95% or absolute).[13][14][15]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.[16]
-
Cuvettes: Two matched 1 cm path length quartz cuvettes. Quartz is essential for measurements below 300 nm.
-
Volumetric Glassware & Pipettes: Calibrated for accurate solution preparation.
-
Analytical Balance: For precise weighing of the analyte.
-
Stock Solution Preparation:
-
Accurately weigh approximately 5 mg of the analyte.
-
Dissolve the analyte in 50.00 mL of spectroscopic grade ethanol in a volumetric flask to create a stock solution (approx. 0.1 mg/mL). Ensure complete dissolution.
-
Rationale: Ethanol is chosen for the stock solution due to the generally good solubility of indole derivatives. Preparing a concentrated stock allows for easy dilution to the final desired concentration.
-
-
Working Solution Preparation:
-
Perform a serial dilution. Pipette 1.00 mL of the stock solution into a 25.00 mL volumetric flask and dilute to the mark with ethanol. This creates the working solution for the polar solvent measurement.
-
Pipette 1.00 mL of the stock solution into a separate 25.00 mL volumetric flask. Crucially, allow the ethanol to evaporate completely under a gentle stream of nitrogen. Once dry, dilute to the mark with spectroscopic grade cyclohexane. This creates the working solution for the non-polar measurement.
-
Rationale: This method ensures the final molar concentration of the analyte is identical in both solvents. The final concentration should result in a maximum absorbance between 0.5 and 1.5 AU for optimal signal-to-noise ratio, as dictated by the Beer-Lambert Law.[3]
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes.[16]
-
Set the desired wavelength range (e.g., 400 nm down to 190 nm). Set the scan speed and slit width as appropriate for the instrument (e.g., medium scan speed, 1 nm slit width).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the first solvent (e.g., ethanol).[1]
-
Ensure the outside of the cuvettes is clean and dry. Place them in the respective holders in the spectrophotometer.
-
Run a baseline scan. This corrects for any absorbance from the solvent itself and for any optical mismatch between the cuvettes.[2][16]
-
-
Sample Measurement (Ethanol):
-
Remove the sample cuvette, empty the solvent, and rinse it three times with small aliquots of the ethanol working solution.
-
Fill the sample cuvette approximately 3/4 full with the ethanol working solution.
-
Place it back into the sample holder and run the sample scan.
-
Save the resulting spectrum and record the λmax values.
-
-
Sample Measurement (Cyclohexane):
-
Thoroughly clean and dry both cuvettes.
-
Repeat steps 4 and 5 using cyclohexane as the solvent blank and the cyclohexane working solution as the sample. Note: Ensure the baseline is re-run with the new solvent.
-
Save the spectrum and record the λmax values.
-
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for comparative UV-Vis analysis.
Conclusion
The UV-Vis absorption profile of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is primarily dictated by its indole-3-carboxaldehyde chromophore. The spectrum is characterized by multiple π → π* transitions, with the longest wavelength band being particularly sensitive to the solvent environment. A demonstrable bathochromic (red) shift is predicted when moving from a non-polar solvent like cyclohexane to a polar solvent such as ethanol. This guide provides both the theoretical framework for understanding these spectral characteristics and a detailed, verifiable experimental protocol for their measurement, empowering researchers to confidently characterize this and similar indole derivatives.
References
-
Lami, H., & Glasser, N. (1986). Indole's solvatochromism revisited. The Journal of Chemical Physics, 84(2), 597–604. [Link]
-
Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved February 10, 2024. [Link]
-
Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved February 10, 2024. [Link]
-
AIP Publishing. (1986). Indole's solvatochromism revisited. The Journal of Chemical Physics. [Link]
-
Guglielmetti, R., et al. (1993). Solvatochromic and Photochromic Characteristics of New 1,3-Dihydrospiro[2H-indole-2,2'-[2H]bipyrido[3,2-f][2,3-h][7][10]benzoxazines]. Journal of the Chemical Society, Perkin Transactions 2, (7), 1397-1402. [Link]
-
Myers, A. B., & Birge, R. R. (1980). Solvatochromic Shifts Reconsidered: Field-Induced Mixing in the Nonlinear Region and Application to Indole. The Journal of Physical Chemistry A, 84(20), 2694–2700. [Link]
-
Honeywell. (n.d.). UV Cutoff. Retrieved February 10, 2024. [Link]
-
Pinto, S. N., et al. (2012). Synthesis and solvatochromism studies of novel bis(indolyl)methanes bearing functionalized arylthiophene groups as new colorimetric sensors for anions. Dyes and Pigments, 92(2), 857-865. [Link]
-
ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase. Retrieved February 10, 2024. [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
-
Waters. (2025, November 21). Wavelength cutoffs for common solvents. Retrieved February 10, 2024. [Link]
-
Chem LibreTexts. (n.d.). Experimental Procedure. Retrieved February 10, 2024. [Link]
-
University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry. Retrieved February 10, 2024. [Link]
-
OMLC. (n.d.). Solvents for Ultraviolet Spectrophotometry. Retrieved February 10, 2024. [Link]
-
JoVE. (2020, March 26). UV-Vis Spectroscopy of Dyes - Procedure. [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved February 10, 2024. [Link]
-
ResearchGate. (n.d.). The UV spectra of indole-3-carboxaldehyde and HPLC profile of MECO. Retrieved February 10, 2024. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Introduction: Beyond the Synthesis
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the lifecycle of a chemical does not end with data collection. The responsible management and disposal of research materials like Methyl 3-(3-formyl-1H-indol-1-yl)propanoate are paramount, not only for regulatory compliance but as a cornerstone of our commitment to laboratory safety and environmental stewardship. Improper disposal can lead to significant environmental contamination, regulatory fines, and safety hazards within the lab.[1]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that every researcher can manage this waste stream with confidence and scientific integrity.
Section 1: Hazard Assessment and Chemical Profile
-
Indole-3-carboxaldehyde Moiety: This class of compounds is known to cause skin, eye, and respiratory irritation.[4]
-
3-Methylindole (Skatole) Analog: A structurally related indole, 3-methylindole, is classified as an irritant and is noted for its toxicity to aquatic life with long-lasting effects.[5]
-
Ester Functionality: While the ester group itself is common, related small molecule esters can be flammable and pose inhalation risks.[6]
Expert Rationale: Given the data on these analogous structures, it is prudent and scientifically sound to handle Methyl 3-(3-formyl-1H-indol-1-yl)propanoate as a hazardous substance. We will operate under the assumption that it is a skin/eye irritant with potential aquatic toxicity.
| Presumptive Hazard | GHS Classification (Inferred) | Basis for Assessment | Primary Precaution |
| Skin Irritation | Category 2 (H315) | Based on indole-3-carboxaldehyde and 3-methylindole data.[4][5] | Wear nitrile gloves and a lab coat. Avoid all skin contact. |
| Eye Irritation | Category 2 (H319) | Based on indole-3-carboxaldehyde data.[4] | Wear safety glasses or goggles. |
| Respiratory Irritation | STOT SE 3 (H335) | Possible, based on indole-3-carboxaldehyde data.[4] | Handle in a well-ventilated area or chemical fume hood. |
| Aquatic Toxicity | Chronic 3 (H412) (Assumed) | Based on 3-methylindole data, which is toxic to aquatic life.[5] | Do not dispose of down the drain. Prevent release to the environment. |
Section 2: The Core Principle: Segregation of Waste Streams
The foundational rule of chemical waste management is meticulous segregation.[1] Mixing incompatible waste streams can trigger dangerous reactions and significantly complicates the disposal process.[7] Methyl 3-(3-formyl-1H-indol-1-yl)propanoate waste must be classified and segregated as non-halogenated organic waste .
Crucial Segregation Practices:
-
DO NOT mix this waste with aqueous waste, acidic or basic waste, or halogenated organic waste (e.g., dichloromethane, chloroform).
-
DO NOT mix with strong oxidizing or reducing agents.[5]
-
Maintain separate, clearly labeled waste containers for each distinct category of chemical waste generated in the laboratory.[7]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure for handling the pure compound, solutions, and contaminated labware.
3.1 Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear the appropriate PPE.[7]
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).
-
Body Protection: A standard laboratory coat.
3.2 Waste Collection and Containerization
The integrity of your waste management system begins with the primary container.
-
Select an Appropriate Container: Use a clean, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass. It must have a secure, tightly-fitting screw cap.[1][7] Open beakers are not acceptable waste containers.[7]
-
Label the Container Correctly: The label is a critical communication tool for safety and compliance. Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
Deposit the Waste:
-
Solid Waste: Transfer the solid compound directly into the labeled container using a clean spatula.
-
Solutions: Carefully pour solutions containing the compound into the designated liquid waste container. Use a funnel to prevent spills.
-
Contaminated Labware: Items like pipette tips, weighing paper, and contaminated gloves should be placed in a designated solid waste container, separate from non-hazardous lab trash.
-
3.3 On-Site Accumulation and Storage
Proper storage while awaiting pickup is governed by strict regulations to ensure safety.
-
Point of Generation: Accumulate waste at or near the point of its generation, under the control of laboratory personnel.[1] This is often referred to as a Satellite Accumulation Area (SAA).
-
Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[7] This prevents the release of vapors and reduces the risk of spills.
-
Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub.[1] This will contain any potential leaks or spills.
-
Adhere to Limits: Be aware of institutional and regulatory limits on the volume of waste (typically up to 55 gallons) that can be stored in an SAA.[8]
3.4 Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to trained professionals.
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (e.g., six months in academic labs under Subpart K), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[9]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of the chemical in a compliant manner, typically via high-temperature incineration at an approved facility.[10]
Section 4: Decontamination and Empty Container Disposal
An "empty" container that held a hazardous chemical is not yet regular trash.
-
Decontamination: To render the container non-hazardous, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).
-
Collect the Rinsate: The first rinse is considered hazardous waste and must be collected and added to your non-halogenated organic liquid waste stream.[8] Subsequent rinses should also be collected as hazardous waste.
-
Prepare Container for Disposal: Once rinsed, deface or remove the original chemical label to prevent confusion.[8] The cap should be removed.
-
Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, according to your facility's procedures.
Section 5: Regulatory Framework Overview
In the United States, the management of hazardous waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[1] This act establishes the "cradle-to-grave" framework for hazardous waste management. For academic institutions, an alternative set of regulations, known as 40 CFR 262 Subpart K , may apply, offering more operational flexibility for the unique nature of laboratory waste.[9][11] It is your responsibility to be familiar with both federal and your institution-specific policies.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for managing waste streams containing Methyl 3-(3-formyl-1H-indol-1-yl)propanoate.
Caption: Decision workflow for proper waste segregation and disposal.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [URL: https://www.danielshealth.
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- Regulation of Laboratory Waste. American Chemical Society. [URL: https://www.acs.org/policy/publicpolicies/sustainability/wastedisposal.html]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
- Safety Data Sheet: 3-Methylindole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC127200050]
- Safety Data Sheet: Indole-3-carboxaldehyde. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4011-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDYyODZ8YXBwbGljYXRpb24vcGRmfGg3ZC9oN2EvODk3NDM2MjM4NjQ2Mi5wZGY_Y2E4M2YwYjEwY2U3YjYxOWIzOTQ3YjU3ZGI5ZGM3YjQ2YjE5ZThjODk1Y2Q3YjQ5ZWEzNmI2Y2E4MzYwZTA4Yw]
- Safety Data Sheet: 3-methyl-1,1-diphenylurea. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/372900]
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- Safety Data Sheet: methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F522906.pdf]
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- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Cell, via PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4145124/]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
